3-ethyl-2,3-dihydro-1H-indole
Description
Historical Context and Evolution of 2,3-Dihydro-1H-Indole Chemistry
The chemistry of indoles and their derivatives has been a subject of scientific inquiry for over a century, with foundational methods like the Fischer Indole (B1671886) Synthesis paving the way for the creation of a vast array of these structures smolecule.com. The study of 2,3-dihydro-1H-indoles, or indolines, evolved as a natural extension of this field. Early research focused on the fundamental synthesis and reactivity of the indoline (B122111) core. More recently, the field has seen a significant shift towards the development of sophisticated catalytic systems, including rhodium and copper-based catalysts, to achieve highly selective and asymmetric syntheses researchgate.net. This evolution has enabled the construction of complex, chiral indoline-containing frameworks, which are of significant interest in medicinal chemistry and materials science researchgate.netacs.orgacs.org.
Overview of Academic Research Trajectories for 2,3-Dihydro-1H-Indole Derivatives
Academic research into 2,3-dihydro-1H-indole derivatives has been both broad and dynamic. A significant trajectory involves their exploration as privileged scaffolds in medicinal chemistry. These compounds are investigated for a wide range of potential therapeutic applications, including neuroprotective, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities ontosight.ainih.govacs.org. For instance, derivatives have been synthesized and evaluated as potential melatonin (B1676174) receptor ligands and selective COX-2 inhibitors nih.govajchem-a.comresearchgate.net. Another major research avenue focuses on their utility as versatile building blocks in organic synthesis smolecule.com. The reactivity of the indoline core allows for its elaboration into more complex molecular architectures. Furthermore, the unique electronic and structural properties of these compounds have led to their investigation in the field of materials science, for applications such as the development of dyes and other functional materials smolecule.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 |
InChI Key |
AYIYBBZENMJOER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Physicochemical Properties of 3 Ethyl 2,3 Dihydro 1h Indole
The fundamental chemical and physical properties of 3-ethyl-2,3-dihydro-1H-indole are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H13N | bldpharm.com |
| Molecular Weight | 147.22 g/mol | bldpharm.com |
| CAS Number | 26216-88-6 | bldpharm.com |
| Appearance | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| Melting Point | Data not available in search results | |
| Solubility | Generally soluble in organic solvents |
Note: The hydrochloride salt of this compound has a CAS number of 1803609-36-0 and a molecular weight of 183.68 g/mol bldpharm.com.
Reactivity and Chemical Transformations of 3 Ethyl 2,3 Dihydro 1h Indole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the indoline (B122111) system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the fused amino-cyclic portion. masterorganicchemistry.com The substitution pattern is dictated by the directing effect of the nitrogen atom. In general, electrophilic substitution on the indole (B1671886) nucleus occurs preferentially at the C3 position of the pyrrole (B145914) ring. ic.ac.uk However, since this position is already substituted and saturated in 3-ethyl-2,3-dihydro-1H-indole, electrophilic attack is directed to the benzene ring.
The nitrogen atom's lone pair increases electron density primarily at the ortho and para positions relative to it. For the indoline structure, this corresponds to the C7 and C5 positions. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly 5- and 7-substituted products. For instance, the nitration of ethyl indole-4-carboxylate, a related indoline derivative, occurs on the benzene ring, demonstrating the susceptibility of this part of the molecule to electrophilic attack. The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile (E+), which is the rate-determining step as it disrupts aromaticity to form a carbocation intermediate, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.comcsbsju.edu
Reactions at the Nitrogen Atom (N-Alkylation, N-Acylation, N-Functionalization)
The nitrogen atom in the 2,3-dihydro-1H-indole scaffold behaves as a typical secondary amine, making it a key site for various functionalization reactions. bhu.ac.in
N-Alkylation: The nitrogen can be readily alkylated using a variety of methods. A common approach is reductive amination. Another powerful method involves the use of sodium borohydride (B1222165) in a carboxylic acid medium, which serves as both the reducing agent and the source of the alkyl group. mdma.ch For example, the reaction of indole with sodium borohydride in glacial acetic acid results in both the reduction of the C2-C3 double bond and the N-ethylation to yield N-ethylindoline. mdma.ch Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents via a borrowing-hydrogen methodology has also been established as an efficient procedure. nih.gov These methods are generally applicable to substituted indolines, including the 3-ethyl derivative.
N-Acylation: The nitrogen atom can also undergo acylation with acyl halides or anhydrides to form the corresponding N-acylindolines. google.com For instance, the reaction of 7-ethyl-2,3-dihydro-1H-indole with chloroacetyl chloride leads to the formation of 1-(chloroacetyl)-7-ethyl-2,3-dihydro-1H-indole. ontosight.ai This reaction is a standard transformation for secondary amines. A general method for the C3-acylation of free (N-H) indoles proceeds via an N-indolyl triethylborate intermediate, highlighting the initial reactivity of the nitrogen atom. acs.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | NaBH₄ / Carboxylic Acid (e.g., HOAc) | N-Alkylindoline | mdma.ch |
| N-Alkylation | Alcohol / Iron Catalyst | N-Alkylindoline | nih.gov |
| N-Alkylation | NaBH(OAc)₃ / Carboxylic Acid | N-Alkylindoline | jst.go.jp |
| N-Acylation | Acyl Halide (e.g., Chloroacetyl chloride) | N-Acylindoline | google.comontosight.ai |
Mechanistic Investigations of this compound Transformations
The mechanisms governing the transformations of indoline derivatives are diverse.
Electrophilic Aromatic Substitution: As previously mentioned, EAS on the benzene ring proceeds via a cationic intermediate known as an arenium ion or sigma complex, whose formation is the rate-limiting step. masterorganicchemistry.comcsbsju.edu
Oxidation: The HRP-mediated oxidation of 3-ethylindole is proposed to occur via a one-electron oxidation to generate an indole radical. nih.gov Under aerobic conditions, this radical reacts with oxygen, leading to ring-opened products and oxindoles. Anaerobic oxidation, in contrast, leads to dimerization. nih.gov The electrochemical oxidation to 2-oxindoles is inferred to proceed by the generation of elemental bromine (Br₂), which reacts with the indole followed by hydrolysis. rsc.org
Rearrangements: The aza-semipinacol rearrangement of spiroindolines is a well-established cationic rearrangement. semanticscholar.org DFT computational studies have been employed to gain deeper insight into the palladium-catalyzed cascade spiroannulation and the subsequent regio-divergent aza-semipinacol rearrangement, mapping the reaction pathway through steps like oxidative addition, insertion, and elimination. semanticscholar.org
Carbocation Interactions: Mechanistic investigations have also explored the role of the 3-ethylindole nucleus in stabilizing carbocations through π-complex formation. acs.org Computational studies have located equilibrium π complexes and transition states, quantifying the binding energies involved, which is relevant to understanding its role in biochemical transformations. acs.org
Multi-component Reactions: The mechanism for the formation of spiro[furan-2,3′-indoline] derivatives from 1-ethylindoline-2,3-dione involves the activation of the dione (B5365651) by an ionic liquid catalyst, followed by nucleophilic attack and cyclization. nih.gov
These mechanistic studies provide a fundamental understanding of the reactivity of the this compound scaffold and guide the development of new synthetic methodologies.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 3-ethyl-2,3-dihydro-1H-indole, a full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the benzene (B151609) ring, the protons of the dihydro-pyrrole ring, and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton.
Expected ¹H-NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic-H | ~6.5 - 7.2 | Multiplets |
| N-H | Variable, broad singlet | Singlet (broad) |
| C2-H₂ | ~3.0 - 3.6 | Multiplet |
| C3-H | ~3.0 - 3.5 | Multiplet |
| -CH₂-CH₃ | ~1.6 - 1.9 | Quartet |
| -CH₂-CH₃ | ~0.9 - 1.2 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).
Expected ¹³C-NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~150 - 155 |
| Aromatic C-H | ~110 - 130 |
| C2 | ~45 - 55 |
| C3 | ~40 - 50 |
| -CH₂-CH₃ | ~25 - 35 |
| -CH₂-CH₃ | ~10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the signals observed in the ¹H and ¹³C NMR spectra, a series of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, for instance, showing the correlation between the C2 and C3 protons of the indoline (B122111) ring, and between the methylene (B1212753) and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the placement of the ethyl group at the C3 position.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3350 - 3450 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aliphatic C-H | Stretching | ~2850 - 2960 |
| Aromatic C=C | Stretching | ~1600 and ~1470 |
| C-N | Stretching | ~1250 - 1350 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₃N, 147.22 g/mol ). The fragmentation pattern would offer further structural clues. A common fragmentation for indolines is the loss of the substituent at the 3-position.
HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound. For C₁₀H₁₃N, the expected exact mass would be determined to several decimal places.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to confirm its molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances within a sample. In the analysis of this compound, the sample is first vaporized and separated on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.
The molecular ion (M⁺•) peak for this compound (C₁₀H₁₃N, molecular weight 147.22) would appear at a mass-to-charge ratio (m/z) of 147. The fragmentation pattern is predictable based on the structure. The most significant fragmentation is the cleavage of the bond alpha to the nitrogen atom and benzylic to the phenyl ring, which involves the loss of the ethyl group (•C₂H₅, mass of 29 Da). This process, known as benzylic cleavage, is highly favored as it leads to the formation of a stable, resonance-stabilized cation. wikipedia.org The resulting fragment at m/z 118 is often the most abundant peak (the base peak) in the spectrum. Further fragmentation of the m/z 118 ion can occur, for instance, through the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocycles, yielding a fragment at m/z 91. aip.org
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass/Charge) | Predicted Identity of Fragment | fragmentation="" process="" |
| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 146 | [M-H]⁺ | Loss of a hydrogen radical |
| 118 | [M-C₂H₅]⁺ | Loss of ethyl radical (benzylic cleavage) |
| 91 | [M-C₂H₅-HCN]⁺ | Loss of HCN from the m/z 118 fragment |
This table is based on theoretical fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of this compound and for separating its stereoisomers. nih.gov UPLC utilizes columns with smaller particle sizes (typically <2 µm), which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. wisdomlib.orgnih.gov
For routine purity analysis, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
The structure of this compound contains a chiral center at the C3 position, meaning it exists as a pair of enantiomers. Separating these enantiomers is crucial in many applications and is achieved using chiral chromatography. science.govcsfarmacie.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely and successfully used for the resolution of a broad range of chiral compounds, including indole (B1671886) alkaloids. science.govnih.gov
Table 2: Typical HPLC/UPLC Conditions for Analysis
| Parameter | Purity Analysis (Reversed-Phase) | Isomer Analysis (Chiral) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Cellulose or Amylose-based CSP (e.g., Chiralpak® AD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 40 °C | 25 °C |
This table represents typical, illustrative parameters and may require optimization.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a successful single-crystal X-ray diffraction experiment would confirm its molecular structure, reveal the conformation of the dihydro-indole ring system, and detail how the molecules pack together in the crystal lattice.
While crystallographic data for numerous substituted indoline derivatives have been published, demonstrating the feasibility of this technique for this class of compounds, a specific crystal structure determination for this compound is not available in the reviewed scientific literature. jst.go.jpmdpi.comacs.orgacs.orgrsc.orgresearchgate.net An analysis would yield the parameters shown in the table below.
Table 3: Representative Parameters from an X-ray Crystallography Study
| Parameter | Description |
| Chemical Formula | C₁₀H₁₃N |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a (Å), b (Å), c (Å)α (°), β (°), γ (°) |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Bond Lengths/Angles | Precise interatomic distances and angles |
| Torsion Angles | Conformational details of the molecule |
This table lists the type of data obtained from an X-ray crystallography experiment. Specific values for this compound are not currently published.
Computational and Theoretical Studies on 3 Ethyl 2,3 Dihydro 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-ethyl-2,3-dihydro-1H-indole, these studies focus on its electronic and geometric parameters, which are crucial for predicting its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In the case of this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization). These calculations typically predict key structural parameters.
Table 1: Representative Calculated Geometric Parameters for Indoline (B122111) Scaffolds (Note: These are typical values for the indoline core; specific values for the 3-ethyl derivative would require dedicated calculations.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C2-N1 | ~1.47 Å |
| Bond Length | C2-C3 | ~1.54 Å |
| Bond Length | C3-C3a | ~1.51 Å |
| Bond Length | N1-C7a | ~1.39 Å |
| Bond Angle | C2-N1-C7a | ~109° |
| Dihedral Angle | C2-C3-C3a-C7a | Varies with puckering |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring and represents the region where the molecule can accept electrons, indicating sites for nucleophilic attack. The ethyl group acts as a weak electron-donating group, which would slightly raise the energy of the HOMO compared to the unsubstituted indoline.
Table 2: Conceptual Frontier Molecular Orbital Properties (Note: Specific energy values require dedicated calculations for this compound.)
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest energy orbital containing electrons. Likely localized on the aniline-like moiety (benzene ring and nitrogen). | Site for electrophilic attack. Governs the ability to donate electrons. |
| LUMO | Lowest energy orbital without electrons. Likely distributed across the aromatic system. | Site for nucleophilic attack. Governs the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Spectroscopic Property Prediction (Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra.
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated spectra with experimental data helps to confirm the molecule's structure and assign specific signals to individual atoms. For this compound, calculations would predict distinct signals for the protons and carbons of the ethyl group, the diastereotopic protons at the C2 position, and the aromatic protons.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a solution, including its conformational flexibility.
The five-membered dihydroindole ring is not planar and can adopt different puckered conformations (envelope or twist forms). The ethyl group at C3 can also rotate freely. MD simulations can explore the potential energy surface related to these motions, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape might change and adapt when interacting with other molecules, such as in a biological environment.
Computational Elucidation of Reaction Pathways and Mechanisms
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. For instance, the synthesis of 3-substituted indolines can be studied to understand the energetics of the reaction pathway.
One common route to such compounds is the reduction of a corresponding 3-ethyl-1H-indole. Theoretical calculations can model the transition states and intermediates involved in this reduction process, whether through catalytic hydrogenation or chemical reductants. This allows for a comparison of different synthetic strategies and a deeper understanding of the factors controlling the reaction's outcome and stereoselectivity.
Ligand-Protein Interaction Studies (Molecular Docking) for Derivatives
The indoline scaffold is a common feature in many biologically active compounds and pharmaceuticals. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a target protein.
While studies may not focus specifically on the unsubstituted this compound, derivatives containing this core structure are frequently investigated. For example, a derivative might be designed to inhibit a specific enzyme. Docking simulations would place the derivative into the enzyme's active site and calculate a binding score, which estimates the strength of the interaction. These studies help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent and selective drug candidates. The conformation of the 3-ethylindoline core, as determined by the methods described above, is a critical input for obtaining meaningful docking results.
Despite a comprehensive search for scientific literature and data, specific computational and theoretical studies focusing on the pharmacokinetic, drug-likeness, and non-linear optical properties of the chemical compound This compound are not available in the public domain.
Extensive queries were performed to locate research articles, academic publications, and database entries detailing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling or the investigation of non-linear optical (NLO) characteristics for this specific molecule. The searches encompassed general inquiries and targeted searches for predicted properties using common computational chemistry tools and databases.
The search results did yield studies on various other indole (B1671886) and indoline derivatives, highlighting the methodologies used for such computational predictions, including Quantitative Structure-Activity Relationship (QSAR) models, and software platforms like pkCSM and SwissADME for pharmacokinetic predictions. Similarly, investigations into the NLO properties of the broader indole family of compounds have been published. However, none of these sources provided specific data points or dedicated analysis for this compound.
Therefore, the content for the requested sections "5.5. Pharmacokinetic and Drug-Likeness Predictions" and "5.6. Investigation of Non-Linear Optical Properties," including any corresponding data tables, cannot be generated at this time due to the absence of specific research findings for this compound.
Applications and Research Utility of 3 Ethyl 2,3 Dihydro 1h Indole and Its Analogues
Building Block in Organic Synthesis for Complex Molecular Architectures
The 3-ethyl-2,3-dihydro-1H-indole core is a significant building block in the field of organic synthesis. bldpharm.com Its partially saturated nature, combined with the presence of an ethyl group, provides a three-dimensional framework that is instrumental in the construction of more complex molecular architectures. researchgate.net Synthetic chemists utilize this dihydroindole derivative as an intermediate to create intricate heterocyclic compounds. The reactivity of the indole (B1671886) nitrogen and the potential for functionalization on both the aromatic and the pyrroline (B1223166) rings make it a versatile precursor. researchgate.netevitachem.com
Methods such as the Fischer indole synthesis are commonly employed to create the initial indole structure, which can then be modified to produce this compound and its analogues. smolecule.com For instance, the reduction of corresponding indole derivatives is a typical route to obtain dihydroindoles. This scaffold can then undergo various chemical transformations, including nucleophilic substitution and cyclization reactions, to build more elaborate molecules. evitachem.com The strategic use of this building block allows for the assembly of compounds with specific stereochemistry and functionality, which is crucial for applications in drug discovery and materials science. researchgate.net
Scaffold for Medicinal Chemistry Research
The this compound structure is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by indole-containing compounds. ontosight.airsc.org This scaffold serves as a foundational element for the design and synthesis of new therapeutic agents. ijpsr.com
The rational design of new drugs often involves modifying a known pharmacophore to enhance its biological activity or to target specific receptors. The this compound core is a prime candidate for such modifications. researchgate.netajchem-a.com Researchers have synthesized a variety of derivatives by introducing different functional groups to the indole ring. smolecule.comajchem-a.com For example, the synthesis of new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores has been explored for their potential as selective COX-2 inhibitors. researchgate.netajchem-a.com The synthesis process often involves multi-step reactions, starting from commercially available indole derivatives and employing various catalysts and reagents to achieve the desired molecular structure. evitachem.comsmolecule.com The resulting compounds are then characterized using techniques like FT-IR and ¹H-NMR spectroscopy to confirm their structure. ajchem-a.com
| Derivative Type | Synthetic Approach | Potential Bioactivity |
| Imidazolidinone-containing 3-ethyl-1H-indole derivatives | Multi-step synthesis from 3-ethyl-1H-indole | Selective COX-2 inhibition researchgate.netajchem-a.com |
| 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues | Probing steric and electronic properties of the MT2 receptor binding pocket | MT2-selective melatonin (B1676174) receptor antagonism nih.gov |
| N-substituted indole-3-carboxamide derivatives | Synthesis from indole-3-carboxylic acid | Inhibition of lipid peroxidation and superoxide (B77818) anion scavenging tandfonline.com |
| Isatin derivatives | Condensation of substituted isatins with benzohydrazide | Anti-inflammatory activity researchgate.netnih.gov |
A significant area of research focuses on the interaction of this compound analogues with biological targets. One notable target is the melatonin receptor. Dihydroindoles are considered promising for developing new compounds with neuroprotective properties, and their affinity for melatonin receptors has been investigated. nih.gov For instance, a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were synthesized to study their binding to MT1 and MT2 melatonin receptors. nih.gov One acetamide (B32628) derivative with an unsubstituted indoline (B122111) moiety showed high affinity and selectivity for the MT2 subtype, acting as a competitive antagonist. nih.gov
Another critical target is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. ajchem-a.com Molecular docking studies have been used to predict the binding affinities of new 3-ethyl-1H-indole derivatives to the COX-2 enzyme. researchgate.netajchem-a.com These in silico studies have shown strong predicted binding affinities for the synthesized compounds, often higher than reference drugs like meloxicam. ajchem-a.com
Following promising in silico and in vitro results, derivatives of this compound are often evaluated in preliminary biological assays. A common in vivo model for assessing anti-inflammatory activity is the egg-white-induced paw edema model in rats. researchgate.netajchem-a.com In such studies, newly synthesized indole derivatives have demonstrated a significant reduction in inflammation when compared to standard drugs like ibuprofen. researchgate.netajchem-a.com For example, one particular compound, IIb, showed high efficacy with a prolonged reduction in paw edema, indicating its potential as a promising anti-inflammatory agent with improved gastrointestinal safety. researchgate.netajchem-a.com These preliminary assays are crucial for identifying lead compounds that warrant further investigation, including more detailed toxicity and enzymatic inhibition studies. ajchem-a.com
Precursor for Agrochemicals and Materials Science Research
The versatile nature of the this compound scaffold extends beyond pharmaceuticals into the realms of agrochemicals and materials science. Indole derivatives, in general, are known to have applications in these fields. openmedicinalchemistryjournal.com
In agrochemical research, compounds with structures similar to 7-chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole have been investigated for their potential antimicrobial properties, which could be utilized in the development of new crop protection agents. smolecule.com
In materials science, the indole nucleus is a component of various dyes and pigments. The rigid, planar structure of certain indole derivatives makes them suitable for creating novel materials with specific optical or electronic properties. The ability to functionalize the this compound core allows for the tuning of these properties, making it a valuable precursor in the design of new organic materials. evitachem.com
Role in Natural Product Synthesis and Analog Development
Indole is a fundamental structural motif in a vast array of natural products, many of which exhibit significant biological activity. rsc.orgmdpi.com The this compound scaffold can serve as a key intermediate in the total synthesis of complex natural products or in the development of their analogues. The synthesis of analogues allows for the exploration of structure-activity relationships and the optimization of the pharmacological properties of the natural product. The partial saturation of the dihydroindole ring can offer advantages in terms of metabolic stability compared to the fully aromatic indole core. By using this compound as a starting point, chemists can access novel molecular architectures that mimic or improve upon the properties of naturally occurring indole alkaloids. rsc.org
Future Directions and Emerging Research Areas
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of functionalized indolines, including 3-ethyl-2,3-dihydro-1H-indole, is an area ripe for the application of green chemistry principles. Traditional methods for indole (B1671886) synthesis often suffer from harsh reaction conditions and the use of hazardous reagents. researchgate.net Future efforts will likely concentrate on developing synthetic routes that are both environmentally benign and highly efficient.
Key areas of development include:
Catalytic Asymmetric Hydrogenation: A primary route to chiral indolines is the asymmetric hydrogenation of corresponding 3-substituted indoles. Research into novel catalyst systems, particularly those based on earth-abundant metals, is crucial. For instance, rhodium complexes with chiral ligands like PhTRAP have demonstrated high enantioselectivity (95-98% ee) in the hydrogenation of N-tosyl 3-substituted indoles. acs.org Future work will aim to reduce catalyst loading, improve turnover numbers, and eliminate the need for protecting groups.
Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive reactions, minimizing the use of chemical oxidants or reductants. An electrocatalytic triamination of alkynes has been reported for the controlled synthesis of functionalized indolines and indoles, avoiding terminal oxidants and transition metals. rsc.org Adapting such electrochemical strategies for the asymmetric synthesis of 3-alkyl indolines is a promising future direction.
C-H Activation and Functionalization: Palladium-catalyzed C-H activation presents an atom-economical approach to building indoline (B122111) skeletons from simpler precursors, reducing the need for pre-functionalized arenes. nih.gov Applying this logic to the direct, enantioselective ethylation at the C3 position of the indole or indoline core would represent a significant advancement.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in organic synthesis. tandfonline.com Developing microwave-assisted protocols for key steps in the synthesis of this compound, such as cyclization or functionalization, aligns with the goals of green chemistry. researchgate.net
| Method | Key Features | Potential Application to this compound |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity using chiral metal catalysts (e.g., Rh-PhTRAP). acs.org | Direct enantioselective synthesis from 3-ethyl-1H-indole. |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants; uses electricity. rsc.org | Greener cyclization and functionalization pathways. |
| Palladium-Catalyzed C-H Activation | High atom economy; uses simpler precursors. nih.gov | Direct C3-ethylation of an indole precursor. |
| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields. tandfonline.com | Acceleration of key synthetic steps under milder conditions. |
Advanced Spectroscopic and Analytical Techniques for Chiral Recognition and Complex Mixtures
As the synthesis of enantiomerically pure this compound becomes more refined, so too must the methods for its analysis. The development of advanced analytical techniques is critical for quality control, mechanistic studies, and understanding its interactions in complex biological systems.
Future research will likely focus on:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the gold standard for determining enantiomeric excess (ee). The development of new chiral phases with broader applicability and higher resolution will be essential for analyzing complex reaction mixtures containing various indoline derivatives.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. organic-chemistry.org Establishing a clear CD spectral signature for the enantiomers of this compound will be crucial for non-destructive, rapid stereochemical assignment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS/MS) is vital for characterizing complex mixtures and studying metabolic profiles of bioactive indolines. mdpi.com This will be particularly important as derivatives of this compound are evaluated for their pharmaceutical potential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents in NMR spectroscopy can be employed to determine enantiomeric purity. scispace.com Advanced NMR techniques like NOESY can help elucidate the three-dimensional structure and conformation of more complex fused indoline systems derived from the parent scaffold.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in 2,3-Dihydro-1H-Indole Chemistry
Emerging applications include:
Reaction Outcome and Yield Prediction: ML models, such as random forests or neural networks, can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. pharmaceutical-technology.comrsc.org This could be used to optimize the synthesis of this compound by predicting the best catalyst, solvent, and temperature conditions before running experiments in the lab.
Retrosynthetic Analysis: AI-powered tools are increasingly capable of designing synthetic routes to complex molecules. arxiv.org By inputting the structure of a desired this compound derivative, these algorithms can propose multiple viable synthetic pathways, drawing from a vast database of known chemical reactions.
Discovery of Novel Reactions: AI can analyze existing reaction data to identify novel patterns and propose entirely new chemical transformations. nih.gov This could lead to the discovery of unprecedented methods for functionalizing the indoline scaffold.
Predicting Bioactivity: By training models on structure-activity relationship (SAR) data, AI can predict the potential biological targets and activity of novel this compound derivatives, helping to prioritize which compounds to synthesize and test. frontiersin.org
Exploration of Underexplored Chemical Transformations and Novel Reactivity Patterns
While the indoline core is well-known, its full reactive potential is far from exhausted. Future research will delve into uncovering novel transformations that can build molecular complexity rapidly from the this compound scaffold.
Promising areas for exploration include:
Dearomatization and Cycloaddition Reactions: The dearomatization of indoles to form indolines is a powerful strategy. nih.gov Exploring novel cycloaddition reactions, such as formal [3+2] and [4+2] cycloadditions with reagents like 1,2-diaza-1,3-dienes, can lead to the synthesis of complex polycyclic fused indoline scaffolds from simple indole precursors. polimi.itacs.org These reactions can exhibit substrate-dependent divergent reactivity, offering access to diverse molecular architectures.
Ring-Expansion and Ring-Contraction Cascades: Acid-catalyzed cascade reactions have been shown to transform indoles into novel tetracyclic systems through unexpected ring contractions. nih.gov Investigating the behavior of this compound under various catalytic conditions could unveil new intramolecular rearrangement and annulation pathways.
Asymmetric C-H Functionalization: The direct, stereoselective functionalization of C-H bonds on the indoline ring is a major goal in modern organic synthesis. Developing catalysts that can selectively activate and functionalize the C2, C4, C5, C6, or C7 positions of this compound would open up a vast new chemical space for exploration.
Expanding the Scope of Bioactive 2,3-Dihydro-1H-Indole Derivatives through Targeted Design
The indole and indoline scaffolds are cornerstones of medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.netnih.gov The this compound core, with its defined stereocenter, is an excellent starting point for the targeted design of new therapeutic agents.
Future research will focus on:
Q & A
Advanced Research Question
- Binding Assays : Radiolabeled ligands quantify receptor affinity (e.g., kinase inhibition) .
- Enzyme Kinetics : Measure substrate turnover rates in CYP450 interactions .
- In Silico Modeling : MD simulations predict binding modes with serotonin receptors .
How do ethyl substituents influence chemical stability compared to methyl or propyl groups?
Advanced Research Question
Ethyl groups enhance steric hindrance and lipophilicity vs. methyl/propyl:
- Thermal Stability : Ethyl derivatives show higher decomposition thresholds (TGA data) .
- Solubility : Ethyl groups reduce aqueous solubility vs. methyl but improve membrane permeability .
What advanced analytical methods validate purity and stability in formulation studies?
Advanced Research Question
- HPLC-MS : Detects trace impurities (e.g., <0.1% nitroso byproducts) .
- DSC/TGA : Assess thermal degradation profiles .
- Solubility Tests : Use biorelevant media (e.g., FaSSIF) for pharmacokinetic modeling .
How can researchers mitigate challenges in regioselective functionalization?
Advanced Research Question
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) for precise halogenation .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) during nitration .
What computational tools predict the compound’s reactivity in novel reactions?
Advanced Research Question
- DFT Calculations : Model transition states for electrophilic substitution .
- Retrosynthetic Software : Tools like Synthia propose feasible routes for complex analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
